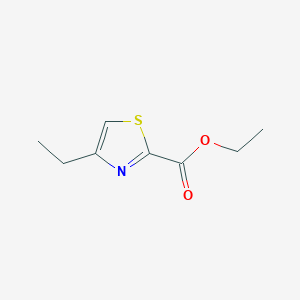

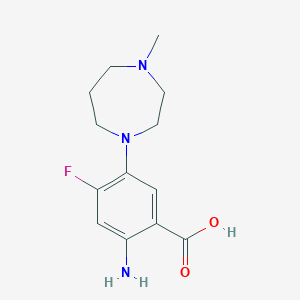

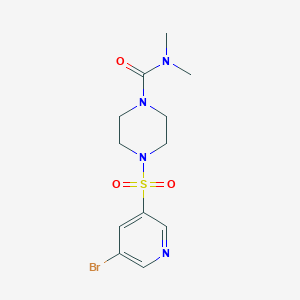

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 2551116-87-9 . It has a molecular weight of 168.2 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a powder at room temperature . It has a molecular weight of 168.2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly for designing anticancer and anti-inflammatory agents. Compounds like 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide have shown promise due to their ability to act as ligands for enzymes and receptors involved in cancer and inflammation pathways .

Enzyme Inhibition: Targeting Kinases

Pyrazole derivatives are known to inhibit kinases, which are crucial in signaling pathways for various diseases. The amino group in the pyrazole ring can provide the necessary interaction with the active sites of kinases, making it a valuable target for therapeutic intervention .

Antimicrobial Activity: Bacterial and Virus Infections

The structural framework of pyrazole compounds, including the amino group at specific positions, contributes to their antimicrobial properties. This makes them potential candidates for treating bacterial and virus infections .

Supramolecular Chemistry: Building Blocks

Pyrazole derivatives serve as building blocks in supramolecular chemistry due to their ability to engage in hydrogen bonding and other non-covalent interactions. This property is essential for creating complex structures with specific functions .

Polymer Chemistry: Functional Materials

In polymer chemistry, pyrazole-based compounds are utilized for their unique properties, such as UV stabilization. The functional groups in these compounds can interact with polymer chains, leading to materials with desired characteristics .

Agricultural Chemistry: Pesticides and Herbicides

The pyrazole ring is incorporated into various pesticides and herbicides. Its structural features contribute to the activity of these compounds against a wide range of agricultural pests and weeds .

Liquid Crystal Technology: Display Materials

Certain pyrazole derivatives exhibit liquid crystal properties, making them suitable for use in display technologies. The molecular symmetry and electronic distribution in the pyrazole ring play a role in this application .

Food Industry: Additives and Colorings

Pyrazole compounds are sometimes used in the food industry as additives and colorings. Their stability and non-toxic nature make them appropriate for such applications, although their use is less common compared to other fields .

Direcciones Futuras

Pyrazole derivatives, including “4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They could be considered as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-5(8)6(10-9-4)7(12)11(2)3/h8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEXOWLJEXKYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

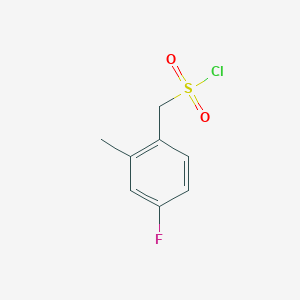

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)

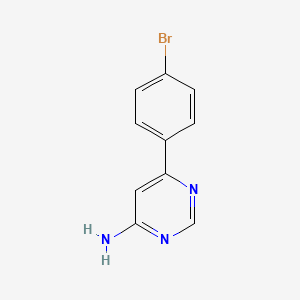

![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)